molecular formula C11H16ClIN2O2 B12800894 Carbamic acid, methyl-, (2-chloro-5-(trimethylammonio)phenyl) ester, iodide CAS No. 63981-88-4

Carbamic acid, methyl-, (2-chloro-5-(trimethylammonio)phenyl) ester, iodide

Cat. No.: B12800894
CAS No.: 63981-88-4
M. Wt: 370.61 g/mol
InChI Key: SPLLMWUMIKAOIJ-UHFFFAOYSA-N
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Description

Carbamic acid, methyl-, (2-chloro-5-(trimethylammonio)phenyl) ester, iodide (hereafter Compound A) is a quaternary ammonium carbamate derivative. Its structure features:

  • A phenyl ring substituted with a chlorine atom at position 2 and a trimethylammonium group at position 5.
  • A methyl carbamate ester group at the phenolic oxygen.
  • Iodide as the counterion.

This compound exhibits cholinergic activity akin to physostigmine, a acetylcholinesterase inhibitor, due to its structural similarity to bioactive carbamates . The quaternary ammonium group enhances solubility and stability in biological systems, while the chlorine atom modulates electronic and steric properties .

Properties

CAS No.

63981-88-4

Molecular Formula

C11H16ClIN2O2

Molecular Weight

370.61 g/mol

IUPAC Name

[4-chloro-3-(methylcarbamoyloxy)phenyl]-trimethylazanium;iodide

InChI

InChI=1S/C11H15ClN2O2.HI/c1-13-11(15)16-10-7-8(14(2,3)4)5-6-9(10)12;/h5-7H,1-4H3;1H

InChI Key

SPLLMWUMIKAOIJ-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)OC1=C(C=CC(=C1)[N+](C)(C)C)Cl.[I-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid, methyl-, (2-chloro-5-(trimethylammonio)phenyl) ester, iodide typically involves the reaction of methyl carbamate with 2-chloro-5-(trimethylammonio)phenol in the presence of a suitable iodide source. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) or supercritical carbon dioxide to facilitate the reaction . The process may also require the use of catalysts to enhance the reaction rate and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of advanced technologies such as high-throughput screening and process optimization can improve the efficiency and scalability of the production process. Quality control measures, including chromatography and spectroscopy, are essential to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, methyl-, (2-chloro-5-(trimethylammonio)phenyl) ester, iodide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and pH levels to ensure optimal reaction rates.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as alcohols, oxides, and substituted phenyl esters. These products can be further utilized in different applications, depending on their chemical properties.

Scientific Research Applications

Carbamic acid, methyl-, (2-chloro-5-(trimethylammonio)phenyl) ester, iodide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential as a biochemical probe and enzyme inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The trimethylammonium group allows it to bind to negatively charged sites on proteins and enzymes, potentially inhibiting their activity. The ester group can undergo hydrolysis, releasing active metabolites that further modulate biological processes. The exact pathways and targets may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Compound B : Carbamic Acid, Methyl-, (2-Ethyl-5-(Trimethylammonio)Phenyl) Ester, Iodide

  • Structure : Ethyl substituent at position 2 instead of chlorine.
  • Key Differences :
    • Substituent Effects : Ethyl (electron-donating) vs. chlorine (electron-withdrawing).
    • Molecular Weight : C₁₃H₂₁N₂O₂ (Compound B) vs. C₁₂H₁₈ClN₂O₂ (Compound A) .
  • Activity : Ethyl substitution reduces potency compared to chlorine, as electron-withdrawing groups enhance carbamate stability and receptor binding .

Compound C : Trimethyl-[3-Methyl-5-(Methylcarbamoyloxy)Phenyl]Azanium Iodide

  • Structure : Methyl group at position 3 instead of chlorine at position 2.
  • Key Differences :
    • Substituent Position : Methyl at position 3 alters steric hindrance and electronic distribution.
    • Biological Activity : Reduced miotic activity compared to Compound A, highlighting the importance of chlorine’s position for acetylcholinesterase interaction .

Compound D : (5-Butan-2-yl-2-Chlorophenyl) N-Methylcarbamate

  • Structure : Bulky sec-butyl group at position 5 and chlorine at position 2.
  • Key Differences :
    • Lipophilicity : Increased hydrophobicity due to the sec-butyl group reduces aqueous solubility.
    • Activity : Lower cholinergic activity than Compound A, as quaternary ammonium groups enhance target engagement .

Physostigmine (Reference Compound)

  • Structure : Natural alkaloid with a methyl carbamate and tertiary amine.

Comparative Data Table

Parameter Compound A Compound B Compound C Compound D Physostigmine
Substituents 2-Cl, 5-N⁺(CH₃)₃ 2-Et, 5-N⁺(CH₃)₃ 3-Me, 5-N⁺(CH₃)₃ 2-Cl, 5-sec-butyl Tertiary amine, methyl ester
Molecular Weight ~340.65 g/mol 283.33 g/mol ~325.23 g/mol ~253.75 g/mol 275.34 g/mol
Miotic Activity High (similar to physostigmine) Moderate Low Low High
Intestinal Stimulation High Not reported Not reported Not reported High
Toxicity Cholinergic symptoms (e.g., salivation, convulsions) Likely similar to A but less potent Lower due to reduced activity Lower due to poor solubility High (narrow therapeutic index)
Stability High (quaternary salt) Moderate (ethyl reduces stability) High (quaternary salt) Low (tertiary carbamate) Moderate (tertiary amine)

Structure-Activity Relationship (SAR) Insights

Carbamate Group: Essential for acetylcholinesterase inhibition.

Quaternary Ammonium : Enhances solubility and binding to anionic enzyme sites, increasing potency compared to tertiary bases .

Substituent Effects :

  • Chlorine (2-position) : Electron-withdrawing effect stabilizes the carbamate-enzyme complex.
  • Trimethylammonium (5-position) : Charge improves target interaction and pharmacokinetics.

Steric Hindrance : Bulky groups (e.g., sec-butyl in Compound D) reduce activity by impeding enzyme access .

Biological Activity

Carbamic acid, methyl-, (2-chloro-5-(trimethylammonio)phenyl) ester, iodide is a quaternary ammonium compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C12H19ClN2O2I
  • Molecular Weight : 364.22 g/mol
  • Functional Groups :
    • Carbamic acid moiety
    • Quaternary ammonium group
    • Chlorine and iodine substituents

The unique combination of these functional groups may enhance the compound's biological activity compared to other carbamate derivatives.

1. Acetylcholinesterase Inhibition

Research indicates that carbamic acid derivatives, including this compound, may act as inhibitors of acetylcholinesterase (AChE), an enzyme critical for neurotransmission. The inhibition of AChE can lead to increased acetylcholine levels in synaptic clefts, potentially enhancing cholinergic signaling.

  • Mechanism : The quaternary ammonium structure allows for effective binding to the active site of AChE, leading to reversible inhibition.
  • Comparative Studies : In vitro studies have shown that similar carbamate compounds exhibit varying degrees of AChE inhibition, with some demonstrating higher potency than established drugs like rivastigmine and galanthamine .
CompoundIC50 (µM)Reference
Rivastigmine0.5
Galanthamine1.0
Carbamate Derivative0.3

2. Antimicrobial Activity

Preliminary studies suggest that carbamic acid derivatives may possess antimicrobial properties. The presence of the trimethylammonio group is thought to enhance membrane permeability, allowing for better interaction with bacterial cell walls.

  • Case Study : A series of carbamate derivatives were tested against various bacterial strains, showing significant inhibition zones compared to control groups. However, further research is needed to establish the precise mechanisms and efficacy .

Pharmacological Profiles

The pharmacological profiles of carbamic acid derivatives reveal a spectrum of activities:

  • Anti-inflammatory Effects : Some studies indicate potential anti-inflammatory properties, possibly through modulation of cytokine release.
  • Neuroprotective Effects : The ability to inhibit AChE may also confer neuroprotective benefits in models of neurodegenerative diseases.

Synthesis and Structure-Activity Relationship (SAR)

Understanding the synthesis pathways and SAR is crucial for optimizing the biological activity of carbamic acid derivatives.

  • Synthesis Methods : Typically involves multi-step reactions allowing for specific modifications to enhance desired properties.
  • SAR Insights : Variations in substituents (e.g., iodine vs. chlorine) significantly influence biological activity and reactivity .

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